1-(Bromomethyl)-2-fluoro-4-nitrobenzene
Overview
Description
1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a chemical compound that is part of a broader class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The compound also contains bromine and fluorine substituents, which can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related bromo-nitrobenzene compounds has been explored in various studies. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene was achieved from bromobenzene by nitration in water, yielding a high purity product . Another study reported the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes . Additionally, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a compound with a similar substitution pattern, were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations . The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring. This information can be extrapolated to understand the molecular structure of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Chemical Reactions Analysis
The electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, demonstrating the formation of arylzinc compounds via an EC mechanism, where the nitro compound is first reduced to a radical anion . This radical anion then reacts with a zinc electrode to form arylzinc products. The reactivity of the radical anion of 1-bromo-4-nitrobenzene was also shown to be enhanced in a room temperature ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . These studies suggest potential pathways for chemical reactions involving 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives can be inferred from studies on similar compounds. For example, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were analyzed using time-dependent DFT (TD-DFT) . The thermodynamic properties at different temperatures were also calculated, providing insights into the standard heat capacities, entropies, enthalpy changes, and their correlation with temperature. These properties are crucial for understanding the behavior of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene under various conditions.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, involves reactions with nitric acid, followed by confirmation through X-ray crystallography and various spectroscopic techniques. This process demonstrates the feasibility of synthesizing complex nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).
Development of Imaging Agents
- In the development of imaging agents, compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) have been synthesized using related fluoro-nitrobenzene compounds. This showcases the potential of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene in the field of medical imaging (Klok, Klein, Herscheid, & Windhorst, 2006).
Intermediate in Pharmaceutical Synthesis
- The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide (a medication for treating arrhythmia), illustrates the importance of bromo-fluoro-nitrobenzene compounds in pharmaceutical manufacturing (Guang-xin, 2006).
Improved Synthesis Techniques
- Improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene, achieved through a series of reactions starting from p-xylene, highlight advancements in the production of bromo-fluoro-nitrobenzene derivatives (Yan-min, 2007).
Analysis of Structural Properties
- Studies on compounds such as 1-(halomethyl)-3-nitrobenzene (halogen = Cl or Br) involve calculating anisotropic displacement parameters, offering insights into the structural intricacies of related bromo-fluoro-nitrobenzene molecules (Mroz, Wang, Englert, & Dronskowski, 2020).
Enhancement of Polymer Solar Cells
- The addition of related compounds like 1-Bromo-4-Nitrobenzene (1-Br-4-NB) to polymer solar cells' active layers significantly enhances device performance, indicating the potential of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene in renewable energy technologies (Fu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCQFRJJOQBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-fluoro-4-nitrobenzene | |
CAS RN |
127349-56-8 | |
Record name | 1-(bromomethyl)-2-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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